Flurbiprofen

Description

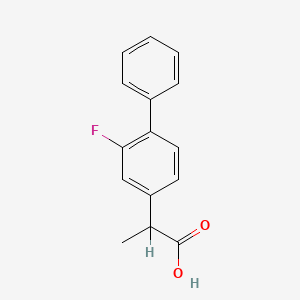

Flurbiprofen is a monocarboxylic acid that is a 2-fluoro-[1,1'-biphenyl-4-yl] moiety linked to C-2 of propionic acid. A non-steroidal anti-inflammatory, analgesic and antipyretic, it is used as a pre-operative anti-miotic as well as orally for arthritis or dental pain. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antipyretic and an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor. It is a fluorobiphenyl and a monocarboxylic acid. It is functionally related to a propionic acid. It derives from a hydride of a biphenyl.

Flurbiprofen, a propionic acid derivative, is a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity. Oral formulations of flurbiprofen may be used for the symptomatic treatment of rheumatoid arthritis, osteoarthritis and anklylosing spondylitis. Flurbiprofen may also be used topically prior to ocular surgery to prevent or reduce intraoperative miosis. Flurbiprofen is structurally and pharmacologically related to fenoprofen, ibuprofen, and ketoprofen.

Flurbiprofen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of flurbiprofen is as a Cyclooxygenase Inhibitor.

Flurbiprofen is a nonsteroidal antiinflammatory drug (NSAID) used in treatment of mild-to-moderate pain and symptoms of chronic arthritis. Flurbiprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.

Flurbiprofen is a derivative of propionic acid, and a phenylalkanoic acid derivative of non-steroidal antiinflammatory drugs (NSAIDs) with analgesic, antiinflammatory and antipyretic effects. Flurbiprofen non-selectively binds to and inhibits cyclooxygenase (COX). This results in a reduction of arachidonic acid conversion into prostaglandins that are involved in the regulation of pain, inflammation and fever. This NSAID also inhibits carbonic anhydrase, thereby reducing the production of hydrogen and bicarbonate ions. Upon ocular administration, flurbiprofen may reduce bicarbonate ion concentrations leading to a decrease in the production of aqueous humor, thereby lowering intraocular pressure.

FLURBIPROFEN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and has 5 approved and 10 investigational indications. This drug has a black box warning from the FDA.

An anti-inflammatory analgesic and antipyretic of the phenylalkynoic acid series. It has been shown to reduce bone resorption in periodontal disease by inhibiting CARBONIC ANHYDRASE.

See also: Oxaprozin (related); Flurbiprofen Sodium (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037231 | |

| Record name | Flurbiprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flurbiprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.49e-02 g/L | |

| Record name | Flurbiprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurbiprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5104-49-4 | |

| Record name | Flurbiprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5104-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurbiprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005104494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurbiprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flurbiprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurbiprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flurbiprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GRO578KLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flurbiprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-111 °C, 110 - 111 °C | |

| Record name | Flurbiprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurbiprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Stereospecific Biological Activities of R-Flurbiprofen and S-Flurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen, a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), is commercially available as a racemic mixture of its two enantiomers: R-(-)-flurbiprofen and S-(+)-flurbiprofen.[1][2] While structurally mirror images, these stereoisomers possess profoundly different pharmacological profiles. The S-enantiomer is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, accounting for the racemate's primary anti-inflammatory and analgesic effects, as well as its associated gastrointestinal toxicity.[2][3][4] In stark contrast, R-flurbiprofen is virtually inactive against COX enzymes at therapeutic concentrations.[2][3][5] This guide elucidates the distinct biological activities of each enantiomer, revealing that R-flurbiprofen is not an inert "distomer" but a pharmacologically active molecule with unique mechanisms of action, including modulation of the endocannabinoid system and inhibition of prostaglandin transport.[5][6] Understanding these stereospecific differences is critical for the rational design of targeted therapeutics with improved efficacy and safety profiles.

Introduction: The Critical Role of Chirality in Flurbiprofen's Pharmacology

In pharmacology, the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. For chiral drugs like flurbiprofen, the two enantiomers can exhibit significant differences in pharmacokinetics and pharmacodynamics.[1][7] The S-enantiomer of profen NSAIDs is typically the "eutomer," the form responsible for the desired therapeutic effect of COX inhibition, while the R-enantiomer is the "distomer," which may be less active, inactive, or contribute to different, sometimes undesirable, effects.[8]

Flurbiprofen is notable because its R-enantiomer does not undergo significant chiral inversion to the active S-form in humans, meaning the distinct activities of each isomer are preserved in vivo.[1][2][3] This characteristic makes the flurbiprofen enantiomers an exceptional model for studying the downstream consequences of COX-dependent and COX-independent pathways. This guide provides a detailed examination of their divergent mechanisms, comparative biological effects, and the experimental protocols required to characterize them.

The Canonical NSAID Pathway: S-Flurbiprofen as a Potent COX-1/COX-2 Inhibitor

The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, inflammation, and fever.[9][10][11]

S-Flurbiprofen is a potent, non-selective inhibitor of both major COX isoforms, COX-1 and COX-2.[12]

-

COX-1 Inhibition: The inhibition of the constitutively expressed COX-1 isoform is responsible for the classic side effects of NSAIDs, particularly gastrointestinal damage, as COX-1 is crucial for maintaining the protective mucosal lining of the stomach.[4][9]

-

COX-2 Inhibition: Inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, is the basis for the anti-inflammatory and analgesic effects of the drug.[9][13]

The potent inhibition of both enzymes by S-flurbiprofen explains its efficacy in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis, as well as its potential for gastrointestinal adverse events.[4][14][15]

In contrast, R-flurbiprofen is a very weak COX inhibitor, with an inhibitory potency several orders of magnitude lower than its S-counterpart.[2][16] Studies have shown that at therapeutic concentrations, its contribution to COX inhibition is negligible.[3][5] This fundamental difference is the primary reason for R-flurbiprofen's significantly improved gastrointestinal safety profile.[3][4]

Data Presentation: Comparative COX Inhibition

| Enantiomer | Target | IC₅₀ (approx.) | Primary Outcome | Reference |

| S-Flurbiprofen | COX-1 | ~0.1 - 0.5 µM | Anti-inflammatory, Analgesic, GI Toxicity | [12] |

| COX-2 | ~0.4 - 0.5 µM | Anti-inflammatory, Analgesic | [12] | |

| R-Flurbiprofen | COX-1 | > 100 µM | Negligible Inhibition | [2][6] |

| COX-2 | > 200 µM | Negligible Inhibition | [6] |

Beyond Cyclooxygenase: The Novel Mechanisms of R-Flurbiprofen

The discovery that R-flurbiprofen possesses significant analgesic properties despite its lack of COX inhibition spurred investigation into alternative mechanisms of action.[3][5] Research has unveiled a complex pharmacological profile that clearly distinguishes it from its S-enantiomer.

Modulation of the Endocannabinoid System

One of the most significant findings is R-flurbiprofen's interaction with the endocannabinoid system, which plays a crucial role in pain modulation. R-flurbiprofen alleviates neuropathic pain by restoring the balance of endocannabinoids (eCBs), such as anandamide (AEA), which is disrupted following nerve injury.[5] It achieves this through a dual mechanism:

-

Inhibition of FAAH: R-flurbiprofen inhibits the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA.[5][17]

-

Substrate-Selective COX-2 Inhibition: While not inhibiting prostaglandin synthesis from arachidonic acid, R-profens can act as substrate-selective inhibitors of COX-2, preventing the enzyme from oxygenating and degrading endocannabinoids like 2-arachidonoylglycerol (2-AG) and AEA.[17][18]

This combined action increases the local concentration and tone of endogenous cannabinoids, leading to reduced glutamate release in the spinal cord and attenuation of pain signaling.[5]

Intracellular Prostaglandin Trapping via MRP4 Inhibition

A second novel mechanism involves the transport of prostaglandins. R-flurbiprofen has been shown to inhibit the multidrug resistance-associated protein 4 (MRP4, or ABCC4) , a key membrane transporter responsible for exporting prostaglandins (like PGE₂) out of the cell.[2][6] By blocking this transporter, R-flurbiprofen effectively "traps" prostaglandins inside the cell, preventing them from acting on their cell surface receptors in an autocrine or paracrine fashion.[6][19] This leads to a reduction in extracellular prostaglandin levels and subsequent inflammatory signaling, even without direct inhibition of the COX enzymes that produce them.[2][6]

Additional COX-Independent Signaling Pathways

R-flurbiprofen has also been implicated in other signaling cascades:

-

Rho-ROCK Pathway: Some studies suggest that the effects of certain NSAIDs, including R-flurbiprofen, in reducing the production of amyloid-beta 42 (Aβ42) may be related to the inhibition of the Rho-ROCK pathway.[20] This has positioned R-flurbiprofen as an investigational compound for Alzheimer's disease.[8][20]

-

NF-κB Signaling: Both enantiomers can regulate signaling pathways that converge on nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[6][9]

Caption: Differential mechanisms of S- and R-flurbiprofen.

Experimental Methodologies for Stereospecific Characterization

Distinguishing the biological activities of R- and S-flurbiprofen requires specific and validated assays. Below are protocols for key experiments that form the foundation of such an investigation.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To quantify and compare the inhibitory potency (IC₅₀) of R- and S-flurbiprofen against COX-1 and COX-2 enzymes. This assay is fundamental to demonstrating the primary mechanistic difference between the enantiomers.

Methodology: A colorimetric COX inhibitor screening assay is a common and reliable method.[13][21] It measures the peroxidase activity of COX, which generates a colored product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's specifications.

-

Prepare a solution of Heme cofactor.

-

Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare a stock solution of Arachidonic Acid (substrate).

-

Prepare serial dilutions of R-flurbiprofen, S-flurbiprofen, and a positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL of the appropriate enzyme (COX-1 or COX-2).

-

10 µL of the test compound dilution (R-flurbiprofen, S-flurbiprofen, or control). For 100% activity wells, add 10 µL of vehicle (DMSO).

-

-

Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed immediately by 20 µL of Arachidonic Acid solution to all wells.

-

Shake the plate for 10-20 seconds and begin reading the absorbance at 590 nm every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Causality and Validation: The use of purified enzymes and specific substrates allows for the direct measurement of enzyme inhibition, isolating this effect from other cellular processes. Including both COX-1 and COX-2 allows for the determination of selectivity. Positive controls with known IC₅₀ values validate that the assay is performing correctly, while the vehicle control establishes the baseline enzyme activity.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Protocol 2: Cell-Based NF-κB Translocation Assay

Objective: To assess the effects of R- and S-flurbiprofen on the activation of the NF-κB signaling pathway, a key downstream effector of inflammation.

Methodology: A high-content imaging assay is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation.[22]

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., A549 or HeLa cells) in appropriate media.

-

Seed 5,000-10,000 cells per well in a 96-well imaging plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare dilutions of R-flurbiprofen, S-flurbiprofen, and a known NF-κB inhibitor (e.g., BAY 11-7082) in cell culture media.

-

Remove the old media from the cells and add the media containing the test compounds.

-

Incubate for 1-2 hours.

-

-

Cellular Stimulation:

-

Prepare a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α, final concentration 10 ng/mL) or Interleukin-1 beta (IL-1β).[22]

-

Add the stimulus to all wells except the unstimulated (negative control) wells.

-

Incubate for 30-60 minutes to induce NF-κB translocation.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system. Capture at least two channels (one for the nucleus, one for NF-κB p65).

-

Use image analysis software to:

-

Identify the nuclear and cytoplasmic compartments of each cell.

-

Measure the mean fluorescence intensity of p65 in both compartments.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.

-

-

Causality and Validation: This cell-based assay provides functional data on a key inflammatory pathway. Comparing unstimulated, stimulated (vehicle), and positive inhibitor controls is essential. The visual nature of the data provides robust, quantifiable evidence of a compound's effect on this specific cellular process.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effects of R- and S-flurbiprofen in an acute inflammatory pain model.[23][24]

Methodology: This is a classic model where a localized inflammatory response is induced in the paw of a rodent by injecting carrageenan. The resulting edema (swelling) is a quantifiable measure of inflammation.

Step-by-Step Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimate male Sprague-Dawley rats (180-220g) for at least one week.

-

Randomly divide animals into groups (n=6-8 per group): Vehicle control, S-Flurbiprofen (e.g., 10 mg/kg), R-Flurbiprofen (e.g., 10 mg/kg), and Positive Control (e.g., Indomethacin, 5 mg/kg).

-

-

Compound Administration:

-

Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the baseline, V₀).

-

Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the paw volume increase (edema) for each animal at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Causality and Validation: This in vivo model integrates the pharmacokinetic and pharmacodynamic properties of the compounds. S-flurbiprofen is expected to significantly reduce paw edema due to its potent COX inhibition. R-flurbiprofen is expected to show minimal to no effect in this acute inflammation model, clearly differentiating its in vivo activity profile from its S-enantiomer.

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion and Future Directions

The pharmacological activities of flurbiprofen's enantiomers are strikingly divergent. S-flurbiprofen is a conventional, potent NSAID whose actions are almost entirely attributable to the non-selective inhibition of COX-1 and COX-2. In contrast, R-flurbiprofen is a pharmacologically distinct entity that lacks significant COX-inhibiting activity. Its analgesic effects are mediated through novel, COX-independent mechanisms, including the modulation of the endocannabinoid system and the inhibition of prostaglandin transport via MRP4.

This stereospecificity has profound implications for drug development. The separation of potent analgesia from COX-inhibition-related toxicity makes R-flurbiprofen an attractive candidate for treating conditions where chronic pain, particularly of neuropathic origin, is a primary symptom and the risks of gastrointestinal complications are high.[3][5] Furthermore, its activity in other pathways, such as the Rho-ROCK pathway, suggests potential applications in neurodegenerative diseases like Alzheimer's.[20] Future research should continue to explore these unique pathways to fully harness the therapeutic potential of this "inactive" enantiomer.

References

-

Geisslinger, G., et al. (1996). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. Journal of Clinical Pharmacology, 36(6), 513-520. Available at: [Link]

-

Menzel-Soglowek, S., et al. (1992). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical Pharmacokinetics, 23(5), 380-394. Available at: [Link]

-

Aun, C., et al. (1995). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. Journal of Clinical Pharmacology, 35(12), 1146-1153. Available at: [Link]

-

Bishay, P., et al. (2010). R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids. PLoS One, 5(5), e10628. Available at: [Link]

-

Lotsch, J., & Geisslinger, G. (2011). Non-opioid Analgesics and the Endocannabinoid System. Current Pharmaceutical Design, 17(14), 1377-1390. Available at: [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available at: [Link]

-

Wobst, I., et al. (2017). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 68. Available at: [Link]

-

ResearchGate. Effects of R‐flurbiprofen and the oxygenated metabolites of endocannabinoids in inflammatory pain mice models. Available at: [Link]

-

Davies, N. M., et al. (1998). Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat. Gut, 43(5), 633-639. Available at: [Link]

-

Straube, A., et al. (1997). Disposition and effects of flurbiprofen enantiomers in human serum and blister fluid. British Journal of Clinical Pharmacology, 43(5), 487-493. Available at: [Link]

-

Wobst, I., et al. (2017). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 68. Available at: [Link]

-

Shimojo, M., et al. (2008). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Progress in Neurobiology, 84(2), 107-121. Available at: [Link]

-

Karlsson, J., & Fowler, C. J. (2014). Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen. PLoS One, 9(7), e103589. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Axetil?. Available at: [Link]

-

Science.gov. r-flurbiprofen reduces neuropathic: Topics by Science.gov. Available at: [Link]

-

Patsnap Synapse. (2024). What is Flurbiprofen used for?. Available at: [Link]

-

PubChem. Flurbiprofen. Available at: [Link]

-

Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-41. Available at: [Link]

-

Urban Spine and Joint. (2024). Flurbiprofen. Available at: [Link]

-

ResearchGate. Bioinversion of R-flurbiprofen to S-flurbiprofen at various dose levels in rat, mouse, and monkey. Available at: [Link]

-

PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Available at: [Link]

-

ResearchGate. Molecular structures of (S)-and (R)-flurbiprofen. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Sodium?. Available at: [Link]

-

MedlinePlus. (2021). Flurbiprofen. Available at: [Link]

-

Wikipedia. Flurbiprofen. Available at: [Link]

-

Brogden, R. N., et al. (1979). Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases. Drugs, 18(6), 417-438. Available at: [Link]

-

Huang, L., et al. (2022). Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway. Annals of Translational Medicine, 10(22), 1222. Available at: [Link]

-

Al-Shorbagy, M. I., et al. (2022). Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal. Pharmaceutics, 14(1), 160. Available at: [Link]

-

Wehde, E., et al. (2020). Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays. Cancers, 12(9), 2588. Available at: [Link]

-

Khan, N., et al. (2022). Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 843-855. Available at: [Link]

-

Sasso, O., et al. (2015). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Bioorganic & Medicinal Chemistry, 23(17), 5557-5568. Available at: [Link]

-

Springer Nature Experiments. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Available at: [Link]

-

Karlsson, J., & Fowler, C. J. (2014). Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen. PLoS ONE, 9(7), e103589. Available at: [Link]

-

MDPI. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. Available at: [Link]

-

ScienceDirect. Flurbiprofen in the symptomatic management of rheumatoid arthritis: A valuable alternative. Available at: [Link]

-

O'Brien, T., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. High-Content Screening, 1-24. Available at: [Link]

-

ResearchGate. (PDF) R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. Available at: [Link]

-

Hoesel, B., & Schmid, J. A. (2013). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 5(2), 481-509. Available at: [Link]

-

ResearchGate. (PDF) Flurbiprofen@ZIF-8 nanoformulation with potential for analgesia. Available at: [Link]

-

Schmidt, H., et al. (2011). R-flurbiprofen Attenuates Experimental Autoimmune Encephalomyelitis in Mice. PLoS One, 6(11), e27234. Available at: [Link]

-

ResearchGate. What methods can be used to detect NF-kB activation?. Available at: [Link]

Sources

- 1. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]

- 10. What is Flurbiprofen used for? [synapse.patsnap.com]

- 11. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 12. apexbt.com [apexbt.com]

- 13. benchchem.com [benchchem.com]

- 14. Flurbiprofen: MedlinePlus Drug Information [medlineplus.gov]

- 15. Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. r-flurbiprofen reduces neuropathic: Topics by Science.gov [science.gov]

- 20. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academicjournals.org [academicjournals.org]

- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 24. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stereoselective Effects of Flurbiprofen Enantiomers on Prostaglandin Synthesis

Abstract

Flurbiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is clinically administered as a racemic mixture of its two enantiomers: (S)-(+)-Flurbiprofen and (R)-(-)-Flurbiprofen.[1] While chemically similar, these stereoisomers exhibit profoundly different pharmacological activities, particularly in their ability to modulate the synthesis of prostaglandins (PGs). This guide provides a detailed examination of the enantioselective inhibition of cyclooxygenase (COX) enzymes by flurbiprofen's enantiomers. We will explore the biochemical basis for this stereoselectivity, present quantitative data on their differential inhibitory potencies, and detail the experimental protocols used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationship of this important NSAID.

Introduction: The Significance of Chirality in Flurbiprofen's Action

Flurbiprofen is a well-established NSAID used for its anti-inflammatory, analgesic, and antipyretic properties.[2][3] Its mechanism of action is centered on the inhibition of prostaglandin synthesis.[2][4] Prostaglandins are lipid compounds that mediate a wide array of physiological and pathological processes, including inflammation, pain, and fever.[3] Flurbiprofen, like other profens, contains a chiral center at the alpha-position of its propionic acid moiety, resulting in two non-superimposable mirror-image forms, or enantiomers.[1][5]

It is a well-established principle in pharmacology that the biological activity of chiral drugs often resides primarily in one of the enantiomers. In the case of flurbiprofen, the (S)-enantiomer is largely responsible for the drug's anti-inflammatory effects through potent inhibition of prostaglandin synthesis.[1][6] In contrast, the (R)-enantiomer is significantly less active in this regard.[6][7] Notably, unlike some other 2-arylpropionic acids such as ibuprofen, (R)-flurbiprofen does not undergo significant chiral inversion to the (S)-enantiomer in humans.[1][8] This makes flurbiprofen an excellent model for studying the distinct pharmacological profiles of each enantiomer.

The Arachidonic Acid Cascade: The Target Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2 (cPLA2α).[9] Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes.[2] PGH2 is subsequently metabolized by various terminal synthases to produce a range of biologically active prostaglandins, such as PGE2, PGD2, and PGF2α, as well as thromboxane and prostacyclin.[10]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastrointestinal mucosa, maintaining renal blood flow, and regulating platelet aggregation.[2][5]

-

COX-2: An inducible enzyme whose expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation and pain.[2][5][11]

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are primarily caused by the inhibition of COX-1.[2][5]

Caption: The Arachidonic Acid Cascade and Sites of Flurbiprofen Enantiomer Inhibition.

Enantioselective Inhibition of COX-1 and COX-2

The primary mechanism for the anti-inflammatory action of flurbiprofen is the competitive inhibition of the COX enzymes, which prevents arachidonic acid from binding to the active site.[4][12] This inhibitory action is highly stereoselective.

(S)-Flurbiprofen is a potent, non-selective inhibitor of both COX-1 and COX-2.[7] Its ability to block both isoforms explains both its therapeutic efficacy and its potential for gastrointestinal side effects.[6]

(R)-Flurbiprofen , also known as Tarenflurbil, is a very weak inhibitor of both COX-1 and COX-2.[10][13][14] Its lack of significant COX inhibition means it does not possess the same anti-inflammatory properties as its S-counterpart and has a much lower potential for causing gastrointestinal toxicity.[6][8]

The differential potency of the enantiomers is clearly demonstrated by their half-maximal inhibitory concentrations (IC50).

| Enantiomer | Target Enzyme | IC50 (µM) | Reference |

| (S)-Flurbiprofen | COX-1 | 0.48 | [15] |

| COX-2 | 0.47 | [15] | |

| (R)-Flurbiprofen | COX-1 | ≥ 80 | [7] |

| COX-2 | ≥ 80 | [7] | |

| Racemic Flurbiprofen | COX-1 | 0.1 | |

| COX-2 | 0.4 |

Table 1: Comparative IC50 values of Flurbiprofen enantiomers against COX-1 and COX-2. Note that the values for racemic flurbiprofen reflect the potent activity of the (S)-enantiomer.

The data unequivocally shows that the S-enantiomer is several hundred times more potent than the R-enantiomer at inhibiting both COX isoforms.[7] The inhibition of COX-2 by racemic NSAIDs like flurbiprofen can be attributed almost exclusively to their S-enantiomers.[7]

Beyond COX Inhibition: Alternative Mechanisms of (R)-Flurbiprofen

Despite its negligible activity against COX enzymes, (R)-flurbiprofen is not biologically inert. It has been shown to possess antinociceptive (pain-relieving) and anti-cancer effects.[8][10] Research has uncovered COX-independent mechanisms of action for (R)-flurbiprofen, including:

-

Inhibition of Prostaglandin Transport: (R)-flurbiprofen can trap prostaglandins inside cells by inhibiting the multidrug resistance-associated protein 4 (MRP4), which acts as a cellular exporter for prostaglandins.[9][10]

-

Inhibition of cPLA2α Translocation: It can inhibit the translocation of cytosolic phospholipase A2α (cPLA2α) to the cell membrane, which is the initial step in making arachidonic acid available for prostaglandin synthesis.[9]

-

Modulation of γ-secretase: (R)-flurbiprofen was investigated for Alzheimer's disease due to its ability to modulate γ-secretase, an enzyme involved in the production of amyloid-beta peptides.[14][16]

These alternative mechanisms highlight the complex pharmacology of flurbiprofen and demonstrate that even the "inactive" enantiomer can have significant biological effects through different pathways.

Experimental Protocols for Assessing Enantiomer-Specific Effects

The determination of the stereoselective inhibition of prostaglandin synthesis by flurbiprofen enantiomers relies on robust in vitro and cell-based assays.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay quantifies the conversion of arachidonic acid to PGH2 by the COX enzyme. The PGH2 is then reduced to various prostaglandins, which can be detected.[10]

Step-by-Step Methodology:

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare stock solutions of (R)-flurbiprofen, (S)-flurbiprofen, and racemic flurbiprofen in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

-

Assay Reaction: In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Incubation: Add the flurbiprofen enantiomer dilutions to the wells and incubate for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.

-

Initiate Reaction: Add arachidonic acid as the substrate to start the enzymatic reaction.

-

Stop Reaction: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid.

-

Detection: The primary product, PGH2, is unstable. It is typically reduced with stannous chloride to the more stable PGE2. The amount of PGE2 produced is then quantified using an Enzyme Immunoassay (EIA) or ELISA kit.[10][17]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Caption: Workflow for an In Vitro COX Inhibition Assay.

Cell-Based Prostaglandin E2 (PGE2) Synthesis Assay

This assay measures the inhibition of prostaglandin synthesis in a more physiologically relevant context using whole cells.

Principle: Cells (e.g., human monocytes or macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture supernatant is measured in the presence and absence of inhibitors.[7][18]

Step-by-Step Methodology:

-

Cell Culture: Plate suitable cells (e.g., RAW 264.7 macrophages or human whole blood) in a multi-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the flurbiprofen enantiomers for a short period (e.g., 30-60 minutes).

-

Stimulation: Add an inflammatory stimulus (e.g., LPS for COX-2 induction or a calcium ionophore for COX-1 activity) to the wells to trigger arachidonic acid release and prostaglandin synthesis.[10]

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours for LPS) to allow for COX-2 expression and PGE2 accumulation in the supernatant.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a validated competitive ELISA kit.[17][19][20]

-

Data Analysis: Calculate the percentage of inhibition of PGE2 synthesis for each inhibitor concentration relative to the stimulated control (no inhibitor). Determine the IC50 value as described for the in vitro assay.

Therapeutic Implications and Future Directions

The profound stereoselectivity of flurbiprofen has significant clinical implications. The development of the non-COX-inhibiting (R)-enantiomer was pursued to potentially offer analgesic and other therapeutic benefits without the gastrointestinal side effects associated with COX-1 inhibition.[8][21] While its development for Alzheimer's disease was discontinued, the unique COX-independent mechanisms of (R)-flurbiprofen continue to be an area of active research.[16]

Understanding the distinct actions of each enantiomer allows for a more nuanced approach to drug design. By separating enantiomers, it may be possible to:

-

Enhance therapeutic efficacy by using the pure, active (S)-enantiomer.

-

Reduce side effects by eliminating the enantiomer responsible for them or by utilizing an enantiomer with a different, beneficial mechanism of action.

-

Explore novel therapeutic applications based on the unique properties of each stereoisomer.

Conclusion

The study of flurbiprofen enantiomers provides a classic and compelling example of the importance of stereochemistry in pharmacology. The potent, non-selective COX inhibition by (S)-flurbiprofen is responsible for its established anti-inflammatory effects, while the nearly inactive (R)-flurbiprofen exhibits distinct biological activities through COX-independent pathways. A thorough understanding of these differential effects, validated through precise in vitro and cell-based assays, is crucial for the rational design of safer and more effective therapeutic agents. This knowledge continues to inform the fields of drug development, pharmacology, and medicinal chemistry, emphasizing that a molecule's three-dimensional structure is a critical determinant of its biological function.

References

-

Geisslinger, G., & Schaible, H. G. (1996). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. Journal of Clinical Pharmacology, 36(6), 513–520. [Link]

-

Geisslinger, G., Menzel, S., Wissel, K., Fauth, M., & Brune, K. (1994). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. Journal of Clinical Pharmacology, 34(7), 728–733. [Link]

-

National Center for Biotechnology Information. (n.d.). Tarenflurbil. In PubChem. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Flurbiprofen?. In Synapse. Retrieved from [Link]

-

Davies, N. M. (1995). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical Pharmacokinetics, 28(2), 100–114. [Link]

-

Green, R. C., Schneider, L. S., & Amato, D. A. (2009). Tarenflurbil: Mechanisms and Myths. CNS Neuroscience & Therapeutics, 15(1), 1–4. [Link]

-

Rau, T., Wurglics, M., & Schubert-Zsilavecz, M. (1998). Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo. Biochemical Pharmacology, 55(11), 1901–1907. [Link]

-

Davies, N. M., Wright, M. R., Russell, A. S., & Jamali, F. (1996). Effect of the Enantiomers of Flurbiprofen, Ibuprofen, and Ketoprofen on Intestinal Permeability. Journal of Pharmaceutical Sciences, 85(11), 1170–1173. [Link]

-

Kallen, C., et al. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 17(12), 2133. [Link]

-

Wang, D., et al. (2018). Study on molecular mechanism and COX-2 selectivity of flurbiprofen derivatives. Journal of Molecular Modeling, 24(8), 218. [Link]

-

Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Flurbiprofen and its Enantiomers. Retrieved from [Link]

-

Watson, S., & Ghabrial, H. (2020). Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis. Indian Journal of Ophthalmology, 68(11), 2561–2563. [Link]

-

Taylor & Francis Online. (n.d.). Tarenflurbil – Knowledge and References. Retrieved from [Link]

-

Carabaza, A., et al. (1996). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Clinical Pharmacology, 36(6), 505–512. [Link]

-

Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

-

Vane, J. R., & Botting, R. M. (1998). The mechanism of action of aspirin. Thrombosis Research, 92(6 Suppl 2), S1-S11. [Link]

-

Kallen, C., et al. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 17(12), 2133. [Link]

-

ResearchGate. (n.d.). (A) COX inhibitor screening assay: in vitro inhibition of purified... Retrieved from [Link]

-

Berry, B. W., et al. (1993). Disposition of flurbiprofen in man: influence of stereochemistry and age. British Journal of Clinical Pharmacology, 35(6), 579–586. [Link]

-

Lötsch, J., et al. (1998). Effects of flurbiprofen enantiomers on pain-related chemo-somatosensory evoked potentials in human subjects. British Journal of Clinical Pharmacology, 45(4), 349–355. [Link]

-

ResearchGate. (n.d.). Flurbiprofen, Comprehensive Profile. Retrieved from [Link]

-

Sharma, P., et al. (2012). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. Journal of Pharmacological and Toxicological Methods, 66(2), 117–123. [Link]

-

Humes, J. L., et al. (1977). Flurbiprofen: highly potent inhibitor of prostaglandin synthesis. Biochimica et Biophysica Acta, 500(1), 8–13. [Link]

-

Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 438. [Link]

-

Kulmacz, R. J. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 447, pp. 119–133). Humana Press. [Link]

-

Fehrenbacher, J. C., et al. (2001). Flurbiprofen enantiomers inhibit inducible nitric oxide synthase expression in RAW 264.7 macrophages. European Journal of Pharmacology, 416(1-2), 127–134. [Link]

-

Adams, S. S., Burrows, C. A., Skeldon, N., & Yates, D. B. (1977). Inhibition of prostaglandin synthesis and leucocyte migration by flurbiprofen. Current Medical Research and Opinion, 5(1), 11–16. [Link]

-

Sboarina, M., et al. (2019). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 9(1), 18366. [Link]

-

Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 438. [Link]

Sources

- 1. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jpp.krakow.pl [jpp.krakow.pl]

- 13. Tarenflurbil | C15H13FO2 | CID 92337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Tarenflurbil: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. bio-techne.com [bio-techne.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. Effects of flurbiprofen enantiomers on pain-related chemo-somatosensory evoked potentials in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the In Vitro Mechanisms of Flurbiprofen: A Technical Guide to Modulated Cellular Pathways

Introduction: Beyond Cyclooxygenase Inhibition

Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, has long been recognized for its potent analgesic and anti-inflammatory properties.[1] Traditionally, its mechanism of action has been attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation and pain.[1] However, a growing body of in vitro research has unveiled a more complex and multifaceted pharmacological profile for Flurbiprofen. Emerging evidence demonstrates its ability to modulate a variety of cellular pathways independent of its COX-inhibitory activity, including critical signaling cascades involved in inflammation, apoptosis, and neurodegeneration.[2][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cellular pathways modulated by Flurbiprofen in vitro. We will delve into the established COX-dependent mechanisms and explore the intriguing COX-independent effects, offering field-proven insights into the experimental choices and methodologies used to elucidate these actions. This guide is designed to be a practical resource, providing not only the theoretical framework but also detailed experimental protocols and data visualization to empower your research endeavors.

I. The Canonical Pathway: Inhibition of Prostaglandin Synthesis

The hallmark of Flurbiprofen's anti-inflammatory action lies in its ability to block the cyclooxygenase (COX) pathway. Both COX-1 and COX-2 enzymes are potently inhibited by Flurbiprofen, with IC50 values in the sub-micromolar range for human enzymes. This inhibition curtails the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.

Core Mechanism of COX Inhibition

Flurbiprofen's primary mechanism of action.

Quantitative Analysis of COX Inhibition

The inhibitory potency of Flurbiprofen against COX enzymes is a critical parameter determined through in vitro assays.

| Enzyme | IC50 (µM) | Assay System |

| Human COX-1 | 0.1 | Purified enzyme assay |

| Human COX-2 | 0.4 | Purified enzyme assay |

Data sourced from Tocris Bioscience product information.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 of Flurbiprofen on COX-1 and COX-2.

Objective: To quantify the inhibitory effect of Flurbiprofen on purified COX-1 and COX-2 enzymes.

Materials and Reagents:

-

Purified human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Flurbiprofen

-

COX activity assay kit (fluorometric or colorimetric)

-

Microplate reader

Experimental Workflow:

Workflow for in vitro COX inhibition assay.

Procedure:

-

Prepare Reaction Mixture: Following the manufacturer's protocol, prepare the reaction mixture containing assay buffer, heme, and either purified COX-1 or COX-2 enzyme.

-

Add Compound: Add various concentrations of Flurbiprofen or a vehicle control (e.g., DMSO) to the wells of a microplate.

-

Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure Activity: Measure the fluorescence or absorbance according to the kit's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices:

-

Purified Enzymes: Using purified enzymes allows for the direct assessment of Flurbiprofen's effect on the target without confounding cellular factors.

-

Fluorometric/Colorimetric Detection: These methods provide a sensitive and quantitative readout of enzyme activity.

-

IC50 Determination: This value provides a standardized measure of drug potency, allowing for comparison across different compounds and studies.

II. COX-Independent Inflammation Control: The NF-κB Signaling Pathway

Beyond its effects on prostaglandin synthesis, Flurbiprofen, particularly its R-enantiomer, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Mechanism of NF-κB Inhibition

In vitro studies using RAW 264.7 macrophages have demonstrated that R-flurbiprofen can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[3][4] This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of NF-κB target genes.[3][5]

Inhibition of the NF-κB signaling pathway by Flurbiprofen.

Experimental Protocol: NF-κB (p65) Nuclear Translocation Assay

This protocol details how to assess the effect of Flurbiprofen on NF-κB activation by monitoring the nuclear translocation of the p65 subunit.

Objective: To determine if Flurbiprofen inhibits LPS-induced nuclear translocation of the NF-κB p65 subunit in RAW 264.7 macrophages.

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Flurbiprofen (and/or its enantiomers)

-

Nuclear extraction kit

-

Primary antibody against NF-κB p65

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting reagents

Experimental Workflow:

Workflow for NF-κB nuclear translocation assay.

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of Flurbiprofen for 1 hour, followed by stimulation with LPS.

-

Nuclear and Cytoplasmic Extraction: After treatment, wash the cells and isolate the nuclear and cytoplasmic fractions using a commercial kit.

-

Western Blotting: Separate the nuclear proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the NF-κB p65 subunit.

-

Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

Causality Behind Experimental Choices:

-

RAW 264.7 Macrophages: These cells are a well-established model for studying inflammatory responses as they robustly activate the NF-κB pathway in response to LPS.

-

LPS Stimulation: LPS is a potent inducer of the NF-κB pathway, providing a strong and reproducible signal.

-

Nuclear Fractionation and Western Blotting: This is a gold-standard technique to directly visualize and quantify the amount of a specific protein (p65) in the nucleus, providing direct evidence of its translocation.

III. Induction of Apoptosis in Cancer Cells

Flurbiprofen has demonstrated pro-apoptotic effects in various cancer cell lines, an activity that is often independent of its COX-inhibitory function.[2][6] This has positioned Flurbiprofen as a compound of interest in oncology research.

Apoptotic Pathways Modulated by Flurbiprofen

In vitro studies have shown that Flurbiprofen can induce apoptosis through multiple mechanisms, including:

-

Caspase Activation: Flurbiprofen treatment has been shown to increase caspase-3-like activity in guinea-pig gastric mucous cells.[7]

-

Bcl-2 Family Modulation: It can lead to the down-regulation of the anti-apoptotic protein Bcl-2.[2]

-

p53 Accumulation: In human colon carcinoma cells, R-flurbiprofen treatment leads to an accumulation of the p53 tumor suppressor protein.[8]

Quantitative Data on Flurbiprofen-Induced Apoptosis

| Cell Line | Concentration (µM) | Effect |

| Guinea-pig gastric mucous cells | 500 | 257% increase in caspase 3-like activity |

| Colorectal cancer cells (SW620) | 2, 4, 10, 20 nM | Concentration- and time-dependent decrease in cell proliferation |

Data sourced from relevant in vitro studies.[7][9]

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a method to quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Objective: To measure the effect of Flurbiprofen on caspase-3 activity in a selected cell line.

Materials and Reagents:

-

Cancer cell line of interest (e.g., SW620)

-

Flurbiprofen

-

Caspase-3 fluorometric assay kit

-

Cell lysis buffer

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Microplate fluorometer

Experimental Workflow:

Workflow for caspase-3 activity assay.

Procedure:

-

Cell Culture and Treatment: Culture the chosen cell line and treat with various concentrations of Flurbiprofen for a specified duration.

-

Cell Lysis: Lyse the cells to release the cytosolic contents, including caspases.

-

Fluorometric Assay: Incubate the cell lysate with a specific fluorogenic caspase-3 substrate.

-

Measure Fluorescence: Measure the fluorescence generated from the cleavage of the substrate by active caspase-3.

-

Data Analysis: Quantify the increase in caspase-3 activity relative to untreated or vehicle-treated control cells.

Causality Behind Experimental Choices:

-

Caspase-3 as a Marker: Caspase-3 is a central executioner caspase, and its activation is a hallmark of apoptosis, making it a reliable marker for this process.

-

Fluorogenic Substrate: This provides a highly sensitive and quantitative method for measuring enzyme activity.

-

Dose-Response and Time-Course: Evaluating the effect of Flurbiprofen at different concentrations and time points is crucial for understanding the dynamics of apoptosis induction.

IV. Modulation of Amyloid-Beta Processing in Alzheimer's Disease Models

A particularly exciting area of Flurbiprofen research is its potential role in Alzheimer's disease. Certain NSAIDs, including Flurbiprofen, have been shown to modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides.[2][10]

Mechanism of γ-Secretase Modulation

Flurbiprofen acts as a γ-secretase modulator (GSM), selectively decreasing the production of the more amyloidogenic Aβ42 peptide without significantly affecting the levels of Aβ40.[10][11] This is thought to occur through a direct interaction with the γ-secretase complex.[10]

Modulation of amyloid-beta processing by Flurbiprofen.

Experimental Protocol: In Vitro Aβ42 Lowering Assay

This protocol describes a method to assess the ability of Flurbiprofen to lower Aβ42 levels in a cell-based model.

Objective: To determine the effect of Flurbiprofen on the secretion of Aβ42 from cells overexpressing human amyloid precursor protein (APP).

Materials and Reagents:

-

Human cell line stably overexpressing APP (e.g., H4 glioma cells)

-

Flurbiprofen

-

Cell culture medium and supplements

-

Aβ42-specific ELISA kit

Experimental Workflow:

Workflow for in vitro Aβ42 lowering assay.

Procedure:

-

Cell Culture and Treatment: Culture H4-APP cells and treat with various concentrations of Flurbiprofen for 24-48 hours.

-

Collect Supernatant: Collect the cell culture supernatant, which contains the secreted Aβ peptides.

-

Aβ42 ELISA: Use a specific ELISA kit to quantify the amount of Aβ42 in the supernatant.

-

Data Analysis: Calculate the concentration of Aβ42 and determine the percentage reduction compared to vehicle-treated cells.

Causality Behind Experimental Choices:

-

APP Overexpressing Cells: These cells produce detectable levels of Aβ peptides, providing a robust system to study the effects of modulators.

-

Aβ42-Specific ELISA: This allows for the specific and sensitive quantification of the pathogenic Aβ42 species.

-

Measurement of Secreted Aβ: Analyzing the supernatant reflects the amount of Aβ released from the cells, which is relevant to the formation of extracellular amyloid plaques.

V. Conclusion and Future Directions

The in vitro evidence presented in this guide clearly indicates that Flurbiprofen's pharmacological profile extends far beyond its well-established role as a COX inhibitor. Its ability to modulate key cellular pathways such as NF-κB signaling, apoptosis, and amyloid-beta processing underscores its potential for therapeutic applications in a broader range of diseases, including cancer and neurodegenerative disorders. The detailed experimental protocols and workflows provided herein serve as a foundation for researchers to further investigate these non-canonical mechanisms.

Future in vitro studies should continue to dissect the precise molecular interactions of Flurbiprofen with its non-COX targets. The use of advanced techniques such as proteomics and transcriptomics will be invaluable in identifying novel downstream effectors of Flurbiprofen action. Furthermore, a deeper understanding of the structure-activity relationships of Flurbiprofen and its derivatives could lead to the design of new compounds with enhanced potency and selectivity for these alternative pathways, potentially offering improved therapeutic outcomes with fewer side effects. This continued exploration at the cellular and molecular level will be instrumental in unlocking the full therapeutic potential of this versatile drug.

References

-

What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? | R Discovery. (n.d.). R Discovery. [Link]

-

Wallace, J. L., Tso, P., & Cirino, G. (2000). Opposite effects of flurbiprofen and the nitroxybutyl ester of flurbiprofen on apoptosis in cultured guinea-pig gastric mucous cells. British Journal of Pharmacology, 131(7), 1345–1350. [Link]

-

Wobst, I., Ebert, L., Birod, K., Wegner, M. S., Hoffmann, M., Thomas, D., Angioni, C., Parnham, M. J., Steinhilber, D., Tegeder, I., Geisslinger, G., & Grösch, S. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 43. [Link]

-

Pietrzik, C. U., Beher, D., & Schmitt, U. (2013). Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model. Alzheimer's Research & Therapy, 5(6), 56. [Link]

-

Abou-Issa, H., & Harris, R. E. (2007). Flurbiprofen benzylnitrate (FBN) inhibits the growth of various human cancer cells in vitro and prevents intestinal carcinogenesis in Min (APCMin/+) mice. Cancer Research, 67(9 Supplement), 2322–2322. [Link]

-

Wobst, I., Ebert, L., Birod, K., Wegner, M.-S., Hoffmann, M., Thomas, D., Angioni, C., Parnham, M. J., Steinhilber, D., Tegeder, I., Geisslinger, G., & Grösch, S. (2017). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 43. [Link]

-

Tegeder, I., Niederberger, E., Israr, E., Gühring, H., Brune, K., Euchenhofer, C., Grösch, S., & Geisslinger, G. (2001). Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen. The FASEB Journal, 15(1), 2–4. [Link]

-

Li, Y., Chen, X., & Jin, Y. (2020). Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. Oncology Letters, 20(5), 1–1. [Link]

-

Wang, Z., Zhang, Y., Zhang, J., Guo, Y., Wang, Z., & Li, C. (2022). Flurbiprofen inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN. Journal of Translational Medicine, 20(1), 99. [Link]

-

Kucinska, M., Piotrowska, H., Murias, M., & Luczak, M. (2019). Gemcitabine and Flurbiprofen Enhance Cytotoxic Effects on Cancer Cell Lines Mediated by Mesenchymal Stem Cells. International Journal of Molecular Sciences, 20(19), 4887. [Link]

-

Ren, Y., He, Y., Cheng, G., Li, Y., & Yang, J. (2022). Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer. Frontiers in Pharmacology, 13, 961910. [Link]

-

Grösch, S., Tegeder, I., Niederberger, E., Bräutigam, L., & Geisslinger, G. (2005). Induction of apoptosis by R-flurbiprofen in human colon carcinoma cells: Involvement of p53. British Journal of Cancer, 92(6), 1104–1111. [Link]

-

Li, Y., Chen, X., & Jin, Y. (2020). Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. Oncology Letters, 20(5), 1–1. [Link]

-

Jantzen, P. T., Connor, K. E., Di-Carlo, G., Wenk, G. L., Wallace, J. L., & Roj-Granger, G. (2013). NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade. Journal of Alzheimer's Disease, 33(2), 443–454. [Link]

-

Weggen, S., Eriksen, J. L., Das, P., Sagi, S. A., Wang, R., Pietrzik, C. U., Findlay, K. A., Smith, T. E., Murphy, M. P., Bulter, T., Kang, D. E., & Golde, T. E. (2001). A subset of NSAIDs lower amyloidogenic Aβ42 independently of cyclooxygenase activity. Nature, 414(6860), 212–216. [Link]

-

Tegeder, I., Niederberger, E., Israr, E., Gühring, H., Brune, K., Euchenhofer, C., Grösch, S., & Geisslinger, G. (2001). Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen. The FASEB Journal, 15(3), 595–597. [Link]

-

Tegeder, I., Niederberger, E., Israr, E., Gühring, H., Brune, K., Euchenhofer, C., Grösch, S., & Geisslinger, G. (2001). Inhibition of NF-kappa B and AP-1 activation by R- and S-flurbiprofen. ResearchGate. [Link]

-

Wobst, I., Ebert, L., Birod, K., Wegner, M. S., Hoffmann, M., Thomas, D., Angioni, C., Parnham, M. J., Steinhilber, D., Tegeder, I., Geisslinger, G., & Grösch, S. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 43. [Link]

-

Synapse, P. (2024, July 17). What is the mechanism of Flurbiprofen? Patsnap Synapse. [Link]

-

Wang, Y., Zhang, Y., & Liu, H. (2014). Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway. Neuroscience Letters, 566, 254–259. [Link]

Sources

- 1. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Opposite effects of flurbiprofen and the nitroxybutyl ester of flurbiprofen on apoptosis in cultured guinea-pig gastric mucous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]

- 11. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]

Flurbiprofen's role in neuroinflammation and Alzheimer's disease models